Lactose monohydrate
Overview
Description
Lactose monohydrate, commonly known as milk sugar, is a disaccharide composed of galactose and glucose. It is uniquely associated with the milk of almost all mammals, including humans. The compound has the molecular formula C₁₂H₂₂O₁₁·H₂O and is widely used in the food and pharmaceutical industries due to its slightly sweet taste and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture. This results in a dry, white or pale yellow powder .
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Milk Filtration: Raw milk is filtered to remove fats and proteins.
Lactose Extraction: The filtered milk undergoes ultrafiltration to concentrate the lactose.
Crystallization: The concentrated lactose solution is cooled to form alpha-lactose monohydrate crystals.
Drying: The crystals are dried to remove any remaining moisture, resulting in this compound powder
Chemical Reactions Analysis
Types of Reactions: Lactose monohydrate can undergo several types of chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose can be isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.
Common Reagents and Conditions:
Hydrolysis: Typically involves the enzyme lactase under mild conditions.
Isomerization: Requires an alkaline environment.
Hydrogenation: Uses a catalyst such as nickel under hydrogen gas.
Major Products:
Glucose and Galactose: From hydrolysis.
Lactulose: From isomerization.
Lactitol: From hydrogenation.
Scientific Research Applications
Lactose monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and filler in various chemical formulations.
Biology: Serves as a carbon source in microbial culture media.
Medicine: Commonly used as an excipient in pharmaceutical tablets and capsules.
Industry: Employed as a sweetener and stabilizer in food products
Mechanism of Action
Lactose monohydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is hydrolyzed by lactase into glucose and galactose, which are then absorbed into the bloodstream. The molecular targets include the enzyme lactase and the transport proteins involved in glucose and galactose absorption .
Comparison with Similar Compounds
Lactose monohydrate can be compared with other similar disaccharides:
Sucrose: Composed of glucose and fructose. Unlike lactose, sucrose is non-reducing and does not undergo the Maillard reaction.
Maltose: Composed of two glucose molecules. Maltose is less sweet than lactose and is primarily used in brewing and baking.
This compound is unique due to its specific role in mammalian milk and its widespread use in both the food and pharmaceutical industries.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
Record name | alpha-Lactose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | alpha-Lactose monohydrate | |
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CAS No. |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
Record name | α-Lactose monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Lactose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactose monohydrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Lactose hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Lactose monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTOSE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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